(4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Overview
Description
The compound (4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a synthetic organic molecule It is characterized by its complex structure, which includes a furan ring, an oxazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan-2-carboxylic acid or its derivatives.
Attachment of the dichlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced using a suitable reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole ring could produce dihydro-oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound may be used in the development of new materials. Its unique structural features could impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which (4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-thiazol-5-one: This compound is similar in structure but contains a thiazole ring instead of an oxazole ring.
(4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-imidazol-5-one: This compound contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of (4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[[2-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO5/c1-27-15-5-7-19(29-12-13-4-6-16(23)17(24)9-13)14(10-15)11-18-22(26)30-21(25-18)20-3-2-8-28-20/h2-11H,12H2,1H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWVUSIKQLVMST-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=C3C(=O)OC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)/C=C/3\C(=O)OC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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